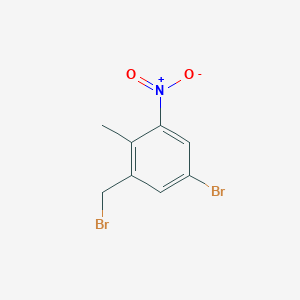
5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is a brominated organic compound that is widely used in scientific research and various laboratory experiments. It is a colorless, crystalline solid that is soluble in various organic solvents. This compound belongs to the class of nitrobenzene derivatives and has a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. This compound is also known as this compound, 5-Bromo-2-methyl-1-(bromomethyl)-3-nitrobenzene, this compound, and this compound.
Applications De Recherche Scientifique
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a precursor in the synthesis of pharmaceuticals. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, the compound has been used in the synthesis of various polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is not well understood. It is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex can then undergo a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well known. However, the compound has been shown to have a potent antioxidant activity, which suggests that it may have potential therapeutic applications. Additionally, the compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene in laboratory experiments is its ability to form complexes with Lewis bases. This allows for a wide range of reactions to be carried out in a controlled environment. Additionally, the compound is relatively inexpensive and easy to obtain.
However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
The potential future applications of 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene are vast. Further research is needed to fully understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new pharmaceuticals, pesticides, herbicides, and other agricultural chemicals. Additionally, the compound could be used as a catalyst in the synthesis of polymers and dyes. Finally, the compound could be used as a reagent in organic synthesis and as a precursor in the synthesis of various organic compounds.
Méthodes De Synthèse
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene can be synthesized by reacting bromoacetone with bromine in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 90%. The reaction is shown below:
Bromoacetone + Bromine → this compound
Propriétés
IUPAC Name |
5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDRDWYYZHMTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



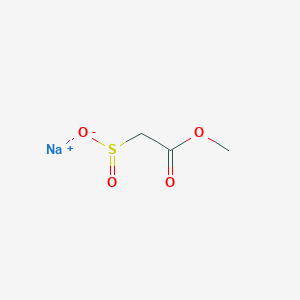
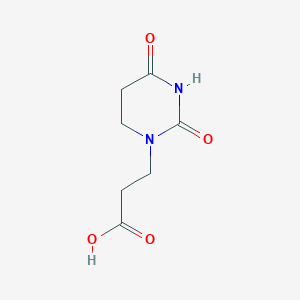
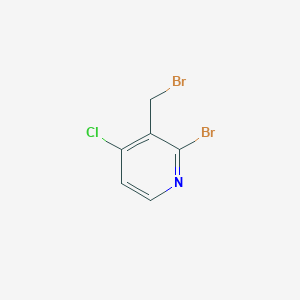

amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)
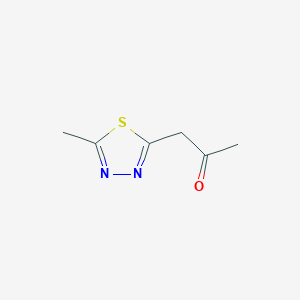

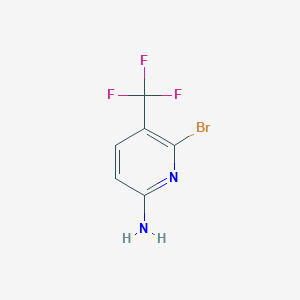
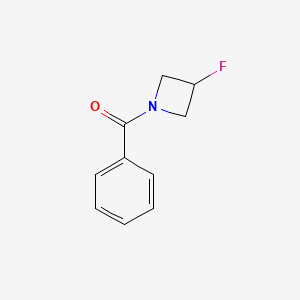
![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
